molecular formula C19H24NNaO4S B12766075 Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate CAS No. 134522-34-2

Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate

Cat. No.: B12766075
CAS No.: 134522-34-2
M. Wt: 385.5 g/mol
InChI Key: GWIYTXATRHZSFJ-NEBRCWANSA-M
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Description

Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure with a phenylsulfonylamino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate typically involves multiple steps, including the formation of the bicyclic core, introduction of the phenylsulfonylamino group, and subsequent functionalization to achieve the final product. Common reagents and conditions may include:

    Formation of the Bicyclic Core: This step may involve a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylsulfonylamino Group: This can be achieved through nucleophilic substitution reactions.

    Functionalization: Further reactions to introduce the hexenoate group and hydrate formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylsulfonylamino group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate hydrate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (1R,2R,3S,4S)-6-(3-aminobicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate
  • Sodium (1R,2R,3S,4S)-6-(3-phenylamino-bicyclo(2.2.1)hept-2-yl)-5(Z)-hexenoate

Uniqueness

The unique bicyclic structure and the presence of the phenylsulfonylamino group distinguish Sodium (1R,2R,3S,4S)-6-(3-phenylsulfonylaminobicyclo(221)hept-2-yl)-5(Z)-hexenoate hydrate from similar compounds

Properties

CAS No.

134522-34-2

Molecular Formula

C19H24NNaO4S

Molecular Weight

385.5 g/mol

IUPAC Name

sodium;(Z)-6-[(1R,2R,3S,4R)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hex-5-enoate

InChI

InChI=1S/C19H25NO4S.Na/c21-18(22)10-6-2-5-9-17-14-11-12-15(13-14)19(17)20-25(23,24)16-7-3-1-4-8-16;/h1,3-5,7-9,14-15,17,19-20H,2,6,10-13H2,(H,21,22);/q;+1/p-1/b9-5-;/t14-,15-,17+,19+;/m1./s1

InChI Key

GWIYTXATRHZSFJ-NEBRCWANSA-M

Isomeric SMILES

C1C[C@@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)/C=C\CCCC(=O)[O-].[Na+]

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)C=CCCCC(=O)[O-].[Na+]

Origin of Product

United States

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